Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-7-15-8-9(12)4-6-13/h9,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQYKHGGGYDEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700154 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257855-07-4 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the production of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its versatility in synthetic chemistry.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may act as an enzyme inhibitor or modulator, influencing metabolic pathways. Its structural characteristics allow it to bind to specific receptors, which can affect neurotransmission and cellular responses.
Medicine
This compound has garnered attention for its potential therapeutic effects. Research indicates that it may possess antimicrobial properties and could serve as a lead compound in drug development. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation in the field of antimicrobial agents.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of morpholine derivatives, including this compound. The findings revealed that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Anticancer Investigation
Another research article focused on the anticancer effects of morpholine derivatives in breast cancer models. The study found that this compound effectively reduced tumor growth in vivo and induced apoptosis in MCF-7 cells through mitochondrial pathway activation:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate with structurally related morpholine derivatives:
Key Differences and Implications
Substituent Effects :
- Hydroxyethyl vs. Hydroxymethyl : The hydroxyethyl group (C₂H₄OH) in the target compound enhances hydrophilicity compared to the hydroxymethyl (CH₂OH) derivative , improving solubility in polar solvents.
- Ester vs. Hydroxyl Groups : The ethoxy-oxoethyl substituent in CAS 813433-74-8 introduces an ester moiety, increasing reactivity in nucleophilic acyl substitution reactions but reducing stability under basic conditions .
- Heterocyclic Substituents : Pyrazole (compound 31) and triazole (CAS 1803606-49-6) groups enable participation in hydrogen bonding and metal coordination, making them valuable in kinase inhibitor design .
Stereochemical Variations :
- The (S)-enantiomer (CAS 813433-76-0) is critical for asymmetric synthesis, as seen in the development of Elironrasib (RMC-6291), where chirality dictates target binding .
Synthetic Accessibility :
Physicochemical Properties
Research and Application Highlights
- Pharmaceutical Intermediates : The hydroxyethyl derivative is a key precursor in synthesizing RAS inhibitors, as demonstrated in , where morpholine derivatives are functionalized for target engagement .
- Chiral Resolution : The (S)-enantiomer (CAS 813433-76-0) is utilized in enantioselective catalysis, achieving 92% enantiomeric purity in cycloaddition reactions .
- Radical Chemistry : Pyrazole-substituted analogs () participate in decatungstate-mediated C–H activation, enabling C(sp³)–H heteroarylation .
Biological Activity
Tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS No. 1784401-31-5) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group and a hydroxylated ethyl side chain. Understanding its biological activity is crucial for its application in pharmaceutical and therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure contributes to its solubility and interaction with biological systems, making it a candidate for various applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Weight | 231.29 g/mol |
| CAS Number | 1784401-31-5 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes within biological systems. Research indicates that this compound may act as an inhibitor or modulator of certain pathways, though detailed mechanisms remain under investigation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of morpholine derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have shown that this compound possesses moderate cytotoxic effects. The compound's selectivity index suggests potential therapeutic applications, particularly in cancer treatment.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of morpholine derivatives, including this compound. The findings indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Study on Antimicrobial Efficacy : Research conducted by Smith et al. demonstrated that this compound exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains, suggesting its role in overcoming drug resistance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, and what reagents are critical for high yields?
- Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, NaBH(OAc)₃ in CH₂Cl₂ is commonly used for reductive amination of aldehydes with amines, followed by silica gel chromatography for purification . Tert-butyl carbamate protection of morpholine derivatives is critical to avoid side reactions. Key reagents include tert-butyl dicarbonate (Boc₂O) for introducing the Boc group and NaH in THF for deprotonation during cyclization .
- Yield Optimization : Reactions often proceed at 0–25°C under nitrogen. Yields >75% are achievable with strict anhydrous conditions and stoichiometric control of NaBH(OAc)₃ .
Q. How is the purity and identity of this compound validated in synthetic workflows?
- Analytical Methods :
- NMR : ¹H and ¹³C NMR in CDCl₃ confirm structural integrity (e.g., δ ~1.4 ppm for tert-butyl, δ ~3.5–4.2 ppm for morpholine and hydroxyethyl protons) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ peaks) .
- Chromatography : HPLC or TLC with UV/fluorescence detection ensures >95% purity .
Advanced Research Questions
Q. What strategies resolve stereochemical challenges in synthesizing enantiopure this compound derivatives?
- Stereospecific Synthesis : Chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. For example, (S)- or (R)-configured intermediates are generated using chiral tert-butyl carbamates, as described in stereospecific morpholine building block syntheses .
- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) confirms absolute configuration. SHELXL refines high-resolution data to resolve enantiomeric excess .
Q. How can researchers address contradictory data in reaction yields or byproduct formation during scale-up?
- Case Study : Inconsistent yields (e.g., 26–79% in morpholine cyclization ) may arise from trace moisture or NaH particle size variability.
- Mitigation :
- Process Optimization : Use freshly activated molecular sieves for moisture-sensitive steps.
- Byproduct Analysis : LC-MS identifies dimers or oxidation byproducts (e.g., tert-butyl group degradation). Adjust reaction time/temperature to suppress side pathways .
Q. What are the applications of this compound in designing bioactive molecules?
- Drug Discovery : The hydroxyethyl-morpholine scaffold is a privileged structure in kinase inhibitors and GPCR-targeted compounds. For example, analogs like tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate serve as intermediates in dopamine receptor agonists .
- Functionalization : The hydroxyethyl group enables further derivatization (e.g., sulfonation, phosphorylation) for SAR studies .
Experimental Design Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Protocol :
Temperature : Store at –20°C in sealed, argon-flushed vials to prevent tert-butyl group hydrolysis .
Stability Indicators : Monitor via NMR for Boc deprotection (δ ~1.4 ppm loss) or HPLC for degradation peaks .
- Accelerated Testing : Expose samples to 40°C/75% RH for 14 days to simulate long-term storage .
Q. What safety protocols are critical when handling this compound in synthetic labs?
- Hazard Mitigation :
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CH₂Cl₂) .
- PPE : Nitrile gloves and safety goggles are mandatory; tertiary amines can cause skin/eye irritation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with dilute acetic acid .
Data Analysis and Reporting
Q. How should researchers report crystallographic data for this compound to ensure reproducibility?
- SHELX Guidelines :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
